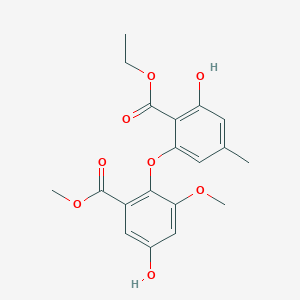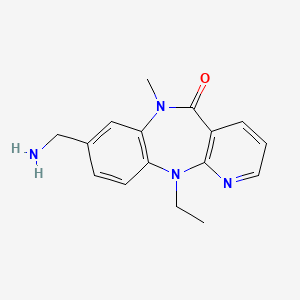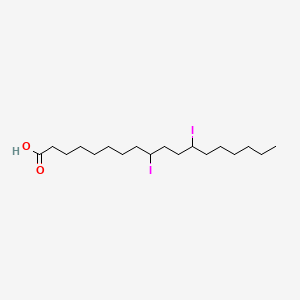
Diiodostearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diiodostearic acid can be synthesized through the iodination of stearic acid. The process typically involves the reaction of stearic acid with iodine in the presence of a suitable catalyst. One common method is the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diiodostearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxyl, hydroxyl, or keto groups.
Reduction: Formation of diiodostearic alcohols or alkanes.
Substitution: Formation of this compound derivatives with azide, thiol, or other functional groups.
Applications De Recherche Scientifique
Diiodostearic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of diiodostearic acid involves its interaction with cellular membranes and proteins. The iodine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodostearic acid: A mono-iodinated derivative of stearic acid.
Bromostearic acid: A brominated derivative of stearic acid.
Chlorostearic acid: A chlorinated derivative of stearic acid.
Uniqueness
Diiodostearic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential applications compared to mono-halogenated derivatives. The dual iodination provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
775235-49-9 |
|---|---|
Formule moléculaire |
C18H34I2O2 |
Poids moléculaire |
536.3 g/mol |
Nom IUPAC |
9,12-diiodooctadecanoic acid |
InChI |
InChI=1S/C18H34I2O2/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
Clé InChI |
ITMYMILZKSEQKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC(CCCCCCCC(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
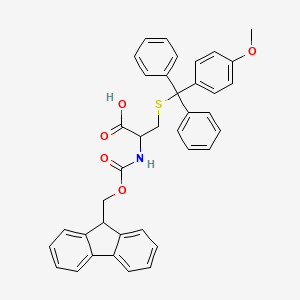
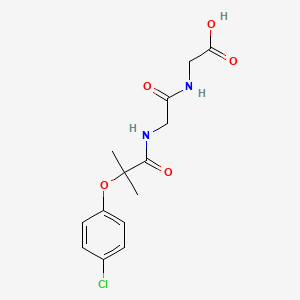
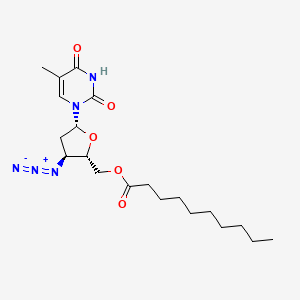
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
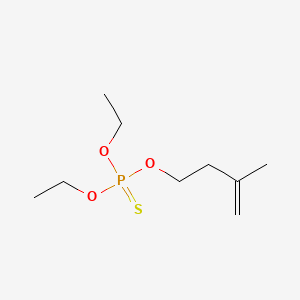
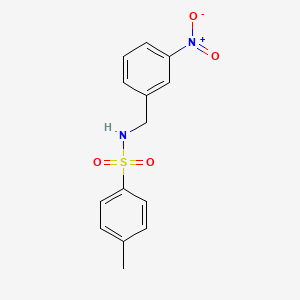

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)

